molecular formula C17H20BrN3O2S B12266647 6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B12266647
M. Wt: 410.3 g/mol
InChI Key: IYSQLGUUQFVUAG-UHFFFAOYSA-N
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Description

6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the Morpholine-Piperidine Moiety: The morpholine-4-carbonyl group can be introduced via an amide coupling reaction with piperidine, followed by further functionalization to attach it to the benzothiazole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium phosphate (K3PO4) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Industrial Applications: It can be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines: These compounds share a similar brominated aromatic core but differ in the substituents attached to the core.

    2-Bromo-4-chloropyridine:

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar piperidine or morpholine moieties but differ in the core structure.

Uniqueness

6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is unique due to its specific combination of a benzothiazole core with a bromine atom and a morpholine-piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H20BrN3O2S

Molecular Weight

410.3 g/mol

IUPAC Name

[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H20BrN3O2S/c18-13-3-4-14-15(10-13)24-17(19-14)21-5-1-2-12(11-21)16(22)20-6-8-23-9-7-20/h3-4,10,12H,1-2,5-9,11H2

InChI Key

IYSQLGUUQFVUAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=C(C=C3)Br)C(=O)N4CCOCC4

Origin of Product

United States

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